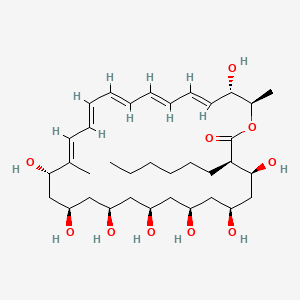

Filipin II

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O10/c1-4-5-6-13-16-31-34(43)23-30(40)21-28(38)19-26(36)18-27(37)20-29(39)22-33(42)24(2)15-12-10-8-7-9-11-14-17-32(41)25(3)45-35(31)44/h7-12,14-15,17,25-34,36-43H,4-6,13,16,18-23H2,1-3H3/b8-7+,11-9+,12-10+,17-14+,24-15+/t25-,26+,27-,28+,29-,30+,31-,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIXNQVKVPYZHL-YWSRBNGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38620-77-8 | |

| Record name | Filipin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Filipin III for Cholesterol Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filipin III, a polyene macrolide antibiotic derived from Streptomyces filipinensis, is a widely utilized tool in cell biology and biomedical research for the detection and sequestration of unesterified cholesterol.[1] Its intrinsic fluorescence upon binding to 3-β-hydroxysterols, most notably cholesterol, makes it an invaluable probe for visualizing cholesterol distribution within cellular membranes.[2] This technical guide provides a comprehensive overview of the mechanism of action of Filipin III, its interaction with cholesterol, and its effects on membrane integrity and cellular processes. The guide also includes detailed experimental protocols and quantitative binding data to assist researchers in the effective application of this compound.

Core Mechanism: Specific Sequestration of Unesterified Cholesterol

The primary mechanism of action of Filipin III revolves around its high affinity and specific binding to unesterified cholesterol and other 3-β-hydroxysterols.[3] This interaction is driven by the hydrophobic polyene portion of the filipin molecule inserting into the lipid bilayer and the polyhydroxyl region interacting with the polar head group of cholesterol. The presence of the 3-β-hydroxyl group on the sterol is a critical determinant for binding.[2]

Upon binding, Filipin III and cholesterol form complexes that aggregate within the membrane.[4] These aggregates physically perturb the structure of the lipid bilayer, leading to a variety of cellular effects. The formation of these complexes is the basis for the two primary methods of their detection: fluorescence microscopy and freeze-fracture electron microscopy.

Visualizing the Interaction: Fluorescence and Membrane Perturbation

The binding of Filipin III to cholesterol induces a change in its intrinsic fluorescence, with excitation maxima in the range of 340-380 nm and emission maxima between 385-470 nm.[4] This fluorescence allows for the direct visualization of cholesterol-rich domains within cellular membranes.

Furthermore, the aggregation of filipin-cholesterol complexes creates distinct ultrastructural features in the membrane that can be observed using freeze-fracture electron microscopy. These appear as 25 nm "pit-like" lesions or protuberances, providing a high-resolution map of cholesterol distribution.[1]

Quantitative Analysis of Filipin III-Cholesterol Interaction

The binding of Filipin III to sterols has been quantified, providing insights into its specificity and affinity. The dissociation constant (Kd) is a measure of the affinity of a ligand for its target; a lower Kd indicates a higher affinity.

| Sterol | Dissociation Constant (Kd) at 25°C | Reference |

| Cholesterol | 0.80 µM | [5] |

| Ergosterol | 2.47 µM | [5] |

| Epicholesterol | 13 µM | [5] |

Experimental Protocols

Fluorescence Microscopy for Cellular Cholesterol Staining

This protocol outlines the steps for staining unesterified cholesterol in cultured cells using Filipin III for visualization by fluorescence microscopy.

Materials:

-

Filipin III complex (e.g., Sigma-Aldrich F-9765)

-

Dimethyl sulfoxide (DMSO) or 100% Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 3-4% in PBS (freshly prepared)

-

Glycine solution (1.5 mg/mL in PBS)

-

Fetal Bovine Serum (FBS)

-

Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

-

Preparation of Filipin III Stock Solution:

-

Cell Culture and Fixation:

-

Quenching and Staining:

-

Wash the cells three times with PBS.[6]

-

To quench the autofluorescence from PFA, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[6]

-

Prepare a working solution of Filipin III by diluting the stock solution to 0.05 mg/mL in PBS containing 10% FBS.[6]

-

Incubate the cells with the Filipin III working solution for 2 hours at room temperature in the dark.[6]

-

-

Washing and Imaging:

Freeze-Fracture Electron Microscopy for Visualizing Filipin-Cholesterol Complexes

This protocol provides a general workflow for the use of Filipin III in conjunction with freeze-fracture electron microscopy to visualize the ultrastructural changes in membranes due to cholesterol sequestration.

Materials:

-

Glutaraldehyde (2.5% in buffer)

-

Filipin III

-

Cryoprotectant (e.g., glycerol)

-

Liquid nitrogen

-

Freeze-fracture apparatus

-

Electron microscope

Procedure:

-

Fixation and Filipin Incubation:

-

Fix the cells or tissues with 2.5% glutaraldehyde in an appropriate buffer.

-

Incubate the fixed samples with a solution containing Filipin III. The concentration and incubation time may need to be optimized for the specific sample type.[3]

-

-

Cryoprotection and Freezing:

-

Infiltrate the samples with a cryoprotectant solution (e.g., 30% glycerol) to prevent ice crystal formation.

-

Rapidly freeze the samples in liquid nitrogen.[9]

-

-

Fracturing and Replication:

-

Transfer the frozen sample to a pre-cooled freeze-fracture apparatus under vacuum.

-

Fracture the specimen with a cooled knife blade. The fracture plane will preferentially follow the path of least resistance, often splitting the lipid bilayer of membranes.[9]

-

Immediately after fracturing, shadow the exposed surface with a thin layer of platinum at an angle, followed by a layer of carbon to create a stable replica.[10]

-

-

Replica Cleaning and Imaging:

-

Remove the replica from the apparatus and digest away the biological material using strong acids or sodium dodecyl sulfate (SDS).[10]

-

Carefully wash the cleaned replica and mount it on a copper grid.

-

Examine the replica using a transmission electron microscope. The filipin-cholesterol complexes will appear as distinct deformations (pits or bumps) on the membrane fracture faces.[1]

-

Visualizing the Molecular Interactions and Consequences

The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of Filipin III's mechanism of action.

Molecular Interaction of Filipin III and Cholesterol

References

- 1. Freeze-fracture cytochemical study of membrane systems in human epidermis using filipin as a probe for cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Freeze-fracture study of filipin binding in photoreceptor outer segments and pigment epithelium of dystrophic and normal retinas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of cholesterol asymmetry by rapid kinetics of filipin-cholesterol association: effect of modification in lipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stopped-flow kinetic and equilibrium studies of filipin 3 binding to sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Freeze-fracture electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in freeze-fracture electron microscopy: the replica immunolabeling technique - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and origin of Filipin III from Streptomyces filipinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filipin III, a polyene macrolide antibiotic, is the principal component of the filipin complex produced by the soil bacterium Streptomyces filipinensis. First isolated in 1955 from a soil sample from the Philippine Islands, the filipin complex demonstrated potent antifungal activity.[1] Filipin III is distinguished by its ability to specifically bind to 3-β-hydroxysterols, particularly cholesterol, in cell membranes. This property, coupled with its intrinsic fluorescence, has made it an invaluable tool in cell biology for cholesterol histochemistry and in the diagnosis of Niemann-Pick type C disease.[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, origin, and biosynthesis of Filipin III, along with detailed experimental protocols for its production, purification, and characterization.

Discovery and Origin

Streptomyces filipinensis, the source of the filipin complex, was first identified from a soil sample collected in the Philippines.[1][3] The initial discovery by researchers at The Upjohn Company revealed a substance with strong antifungal properties.[1] Subsequent characterization identified the active substance as a complex of four main components: Filipin I, II, III, and IV, with Filipin III being the most abundant.[1]

The Filipin Complex

The filipin complex is a mixture of structurally related polyene macrolides. The typical composition of the complex is summarized in the table below.

| Component | Percentage in Complex |

| Filipin I | ~4% |

| Filipin II | ~25% |

| Filipin III | ~53% |

| Filipin IV | ~18% |

Table 1: Composition of the Filipin Complex. The relative percentages of the four major components of the filipin complex isolated from Streptomyces filipinensis.[1]

Biosynthesis of Filipin III

Filipin III is a polyketide, synthesized by a Type I polyketide synthase (PKS) system in Streptomyces filipinensis.[6] The biosynthesis begins with the formation of the macrolide ring, filipin I, which then undergoes a series of post-PKS modifications, specifically hydroxylations, to yield the final Filipin III product.

Genetic studies have identified a biosynthetic gene cluster in S. filipinensis responsible for filipin production. Within this cluster, two key cytochrome P450 monooxygenase-encoding genes, filC and filD, are responsible for the hydroxylation steps that convert Filipin I to Filipin III.[7][8]

Alternative Biosynthetic Pathways

Research involving gene disruption of filC and filD has revealed the existence of two alternative pathways for the biosynthesis of Filipin III from Filipin I.[7][8]

-

Pathway 1: Filipin I is first hydroxylated at the C26 position by the enzyme FilC to produce this compound. Subsequently, FilD hydroxylates this compound at the C1' position to yield Filipin III.[7]

-

Pathway 2: Alternatively, FilD can first hydroxylate Filipin I at the C1' position to form 1'-hydroxyfilipin I. This intermediate is then hydroxylated at the C26 position by FilC to produce Filipin III.[7]

Caption: Alternative biosynthetic pathways of Filipin III from Filipin I.

Experimental Protocols

This section provides a general overview of the experimental procedures for the isolation, culture, fermentation, extraction, purification, and characterization of Filipin III from Streptomyces filipinensis.

Isolation and Culture of Streptomyces filipinensis

-

Soil Sample Collection: Collect soil samples from unique and unexplored habitats.[9]

-

Pre-treatment: Air-dry the soil samples to reduce the population of non-spore-forming bacteria and fungi.

-

Isolation:

-

Suspend 1 g of soil in 4 ml of sterile seawater and heat at 55°C for 6 minutes.[10]

-

Perform serial dilutions of the suspension in sterile seawater.

-

Plate aliquots of the dilutions onto Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media supplemented with antifungal (e.g., Nystatin) and antibacterial (e.g., Rifampicin) agents to inhibit the growth of contaminants.[10]

-

Incubate the plates at 28-30°C for 7-14 days.[9]

-

-

Identification: Identify Streptomyces colonies based on their characteristic earthy odor and dry, chalky appearance. Perform morphological and biochemical characterization for species-level identification.

-

Culture Maintenance: Maintain pure cultures of S. filipinensis on Yeast Extract-Malt Extract (YEME) agar slants and store at 4°C for short-term use or as spore suspensions in 20% glycerol at -80°C for long-term storage.[11]

Fermentation for Filipin III Production

-

Inoculum Preparation: Inoculate a loopful of S. filipinensis spores or mycelia into a flask containing a suitable seed medium, such as Tryptone Soya Broth. Incubate at 30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Production Medium: A commonly used production medium is Yeast Extract-Malt Extract (YEME) medium without sucrose.[11] The composition of YEME medium is as follows:

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Glucose: 4 g/L

-

-

Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Incubate the production culture at 30°C with vigorous agitation (250 rpm) for 72-96 hours.[11] Monitor the growth and production of filipin periodically.

Extraction and Purification

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the mycelia from the supernatant.

-

Extraction:

-

Concentration: Concentrate the dried ethyl acetate extract to dryness under vacuum using a rotary evaporator.[11]

-

Purification:

-

Resuspend the crude extract in methanol.[11]

-

Perform preparative High-Performance Liquid Chromatography (HPLC) to separate the components of the filipin complex. A reverse-phase C18 column is typically used.[7]

-

Collect the fractions corresponding to Filipin III based on the retention time of a Filipin III standard.

-

Pool the Filipin III fractions and evaporate the solvent to obtain the purified compound.

-

Caption: General experimental workflow for Filipin III production and analysis.

Structural Elucidation and Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical Method: Use a reverse-phase C18 column with a gradient elution system. A typical mobile phase could be a mixture of methanol and water.

-

Detection: Monitor the elution profile using a UV-Vis detector at the characteristic absorbance maxima of polyenes (around 338, 355, and 378 nm).

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and elemental composition of the purified Filipin III using high-resolution mass spectrometry (HRMS). This will confirm the molecular formula C₃₅H₅₈O₁₁.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Gene Disruption for Biosynthetic Studies

The elucidation of the Filipin III biosynthetic pathway heavily relied on gene disruption studies in S. filipinensis. The PCR-targeting method is a common approach for this purpose.

-

Design of Disruption Cassette: Design a disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene (filC or filD).

-

PCR Amplification: Amplify the disruption cassette by PCR.

-

Transformation: Introduce the PCR product into E. coli carrying a cosmid with the S. filipinensis filipin biosynthetic gene cluster and a system for Red-mediated recombination (e.g., pIJ790).[1]

-

Conjugation: Transfer the modified cosmid from E. coli to S. filipinensis via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the target gene with the disruption cassette.

-

Analysis of Mutants: Analyze the metabolites produced by the mutant strains using HPLC and MS to identify the accumulated intermediates (e.g., Filipin I, this compound, or 1'-hydroxyfilipin I).[7]

References

- 1. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Streptomyces filipinensis - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Coupling endonucleases with DNA end-processing enzymes to drive gene disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional analysis of filipin tailoring genes from Streptomyces filipinensis reveals alternative routes in filipin III biosynthesis and yields bioactive derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCR-mediated generation of a gene disruption construct without the use of DNA ligase and plasmid vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Filipin III with Membrane Sterols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between the polyene antibiotic Filipin III and membrane sterols, primarily focusing on cholesterol. Filipin III is a crucial tool in cell biology and pathology for the detection, localization, and semi-quantitative analysis of unesterified cholesterol in cellular membranes. Understanding its mechanism of action, its effects on membrane properties, and the methodologies for its use is essential for accurate data interpretation and the design of robust experiments.

Core Interaction Mechanism

Filipin III is the predominant and most active component of the filipin complex, a mixture of four isomers isolated from Streptomyces filipinensis.[1][2] Its interaction with membrane sterols is characterized by a high degree of specificity for 3-β-hydroxysterols, with a particularly high affinity for unesterified cholesterol.[3] The molecule's structure, featuring a large 28-membered lactone ring with a polyene chain, underpins its function.

The primary mechanism of interaction is driven by hydrophobic forces between the polyene chain of Filipin III and the sterol molecule within the lipid bilayer.[4] A critical requirement for this interaction is the presence of the 3β-hydroxyl group on the sterol, which is believed to facilitate the formation of a "filipin-cholesterol" complex located in the hydrophobic core of the membrane.[3] Filipin does not bind to esterified sterols, where the hydroxyl group is unavailable.[3]

Upon binding, Filipin III molecules and cholesterol self-assemble into large aggregates or complexes. These aggregates physically perturb the membrane structure, leading to several key consequences:

-

Formation of Ultrastructural Lesions: The Filipin III-cholesterol complexes can be visualized by freeze-fracture electron microscopy as distinct 15-25 nm protrusions or pits in the membrane.[5] This physical disruption is a hallmark of the filipin-sterol interaction.

-

Increased Membrane Permeability: The formation of these aggregates disrupts the integrity of the lipid bilayer, leading to increased permeability and the leakage of ions and small molecules across the membrane.[6]

-

Alteration of Membrane Fluidity: By sequestering cholesterol, Filipin III disrupts the normal packing of lipids in the membrane. This can lead to the formation of gel-like domains and an overall change in membrane fluidity.[7]

-

Disruption of Lipid Rafts: Since cholesterol is a key organizing component of lipid rafts—specialized membrane microdomains enriched in certain lipids and proteins—Filipin III effectively disrupts the structure and function of these signaling platforms.[4][8] This can have significant downstream effects on cellular signaling pathways.

Quantitative Data

The interaction of Filipin III with sterols and its fluorescent properties can be quantified. The following tables summarize key data points for researchers.

Table 1: Binding Affinity of Filipin III for Various Sterols

| Sterol | Dissociation Constant (Kd) at 25°C | Notes |

| Cholesterol | 0.80 µM | High affinity, forms the basis of its use as a cholesterol probe. |

| Ergosterol | 2.47 µM | Lower affinity than cholesterol. Ergosterol is the primary sterol in fungal membranes. |

| Epicholesterol | 13 µM | Significantly lower affinity, demonstrating the importance of the 3β-hydroxyl stereochemistry. |

Data sourced from stopped-flow kinetic and equilibrium studies of Filipin III binding to lecithin-sterol vesicles.

Table 2: Spectroscopic Properties of Filipin III

| Property | Wavelength (nm) | Notes |

| Excitation Maxima | 340-380 nm | The optimal excitation range for fluorescence microscopy.[1][7][9] Some sources also report maxima at 338, 357, and 405 nm.[10][11] |

| Emission Maximum | 385-470 nm | The range for detecting the emitted fluorescence.[1][7][9] A peak around 480 nm is often cited.[10] |

Note on Stoichiometry: The precise stoichiometry of the Filipin III-cholesterol complex within the membrane is not well-defined and is thought to be a complex aggregation process rather than a simple one-to-one binding. However, studies on filipin-phospholipid interactions have suggested a stoichiometry of one filipin molecule to five phospholipid molecules in fluid-phase vesicles.[7]

Experimental Protocols

Accurate and reproducible results with Filipin III require careful adherence to optimized protocols. Below are detailed methodologies for key experiments.

Fluorescence Microscopy for Cellular Cholesterol Detection

This protocol is designed for staining unesterified cholesterol in fixed cells. Filipin III is highly photolabile, so minimizing light exposure is critical.

Materials:

-

Cells grown on glass coverslips or in imaging-compatible plates.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

4% Paraformaldehyde (PFA) in PBS (handle in a fume hood).

-

1.5 mg/mL Glycine in PBS (for quenching).

-

Filipin III stock solution (1-10 mM in anhydrous DMSO or ethanol). Store in small aliquots at -80°C, protected from light and moisture.

-

Staining Buffer: PBS with 10% Fetal Bovine Serum (FBS) or other suitable buffer.

-

Aqueous mounting medium.

Procedure:

-

Cell Culture: Seed cells on coverslips in a 24-well plate at a suitable density (e.g., 18,500 cells/cm²) and culture for 24-48 hours to allow for adhesion and growth.

-

Washing: Gently wash the cells three times with PBS to remove culture medium.

-

Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS, 5 minutes each, to remove residual PFA.

-

Quenching (Optional but Recommended): To reduce background fluorescence from unreacted aldehydes, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

-

Staining Preparation: Immediately before use, prepare the Filipin III working solution by diluting the stock solution to a final concentration of 5-50 µg/mL (approximately 7.6-76 µM) in the Staining Buffer. A common concentration is 0.05 mg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Staining: Add the Filipin III working solution to the cells, ensuring they are completely covered. Incubate for 30 minutes to 2 hours at room temperature, protected from light.

-

Final Washes: Gently wash the cells three times with PBS to remove excess stain.

-

Mounting and Imaging: Mount the coverslips onto glass slides using an aqueous mounting medium. Image the samples immediately using a fluorescence microscope equipped with a UV filter set (e.g., excitation ~360 nm, emission ~480 nm). Use the lowest possible excitation intensity and exposure time to minimize photobleaching.

Quantitative Image Analysis of Filipin III Staining

This workflow provides a semi-quantitative measure of intracellular cholesterol levels.

Procedure:

-

Image Acquisition: Capture images using consistent microscope settings (e.g., magnification, exposure time, gain) across all samples. Acquire multiple images per condition to ensure robust data.

-

Image Processing (using software like ImageJ/Fiji): a. Background Subtraction: Use the "Rolling Ball" background subtraction method or a similar algorithm to correct for uneven illumination. b. Cell Segmentation: Create a Region of Interest (ROI) for each cell. This can be done manually or using automated thresholding on a brightfield or another fluorescent channel if available. c. Measurement: For each ROI, measure the integrated density of the Filipin III fluorescence signal.

-

Data Normalization: To account for variations in cell size, normalize the integrated density by the area of the ROI.

-

Statistical Analysis: Perform statistical tests to compare the normalized fluorescence intensity between different experimental groups.

Freeze-Fracture Electron Microscopy for Visualizing Filipin-Sterol Complexes

This technique allows for the direct visualization of the ultrastructural changes induced by Filipin III in membranes.

Procedure:

-

Cell/Tissue Preparation: Prepare cell suspensions or small tissue blocks as required.

-

Fixation: Fix the samples in a suitable fixative, typically 2-2.5% glutaraldehyde in a buffer (e.g., cacodylate or phosphate buffer) for at least 1 hour at room temperature.

-

Filipin Incubation: After fixation, wash the samples thoroughly with buffer and then incubate them with a solution of Filipin III (e.g., 100-300 µg/mL) in the same buffer for 2-12 hours at room temperature, protected from light.

-

Cryoprotection: Infiltrate the samples with a cryoprotectant, typically 25-30% glycerol in buffer, for at least 1 hour to prevent ice crystal formation during freezing.

-

Freezing: Mount the samples on specimen carriers and rapidly freeze them by plunging into a cryogen like liquid propane or liquid ethane cooled by liquid nitrogen.

-

Fracturing: Transfer the frozen specimen to a freeze-fracture apparatus under high vacuum and at low temperature (e.g., -115°C). Fracture the specimen with a cooled microtome blade. This process tends to split membranes along their hydrophobic interior.

-

Replication: Immediately after fracturing, deposit a thin layer of platinum at an angle (e.g., 45°) onto the fractured surface, followed by a stabilizing layer of carbon deposited from above.

-

Replica Cleaning: Remove the specimen from the apparatus and digest the biological material away from the platinum-carbon replica using strong acids or bases (e.g., sodium hypochlorite or chromic acid).

-

Imaging: Carefully wash the cleaned replica, mount it on a copper grid, and examine it using a transmission electron microscope (TEM). The Filipin-cholesterol complexes will appear as distinct bumps or pits on the replica of the fractured membrane face.

Visualizations of Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of Filipin III's interaction with membrane sterols and its application.

Caption: Molecular interaction of Filipin III with membrane cholesterol.

Caption: Experimental workflow for staining cellular cholesterol with Filipin III.

Caption: Signaling consequences of Filipin III-induced lipid raft disruption.

References

- 1. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digoxigenin-11-utp.com [digoxigenin-11-utp.com]

- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. The nature of the conductance increase induced by filipin in cholesterol-containing planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Freeze Fracture Technique Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Effects of DPH on DPPC-cholesterol membranes with varying concentrations of cholesterol: from local perturbations to limitations in fluorescence anisotropy experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 11. Filipin III | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]

Filipin III: A Comprehensive Technical Guide to a Polyene Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filipin III, the principal component of the filipin complex produced by Streptomyces filipinensis, is a polyene macrolide antibiotic with a dual identity. While its potent antifungal properties have been extensively documented, its intrinsic fluorescence upon binding to 3-β-hydroxysterols, particularly cholesterol, has established it as an indispensable tool in cell biology for visualizing and quantifying unesterified cholesterol in biological membranes.[1][2][3] This technical guide provides an in-depth exploration of Filipin III, encompassing its core properties, mechanism of action, biosynthesis, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways influenced by Filipin III are visualized through signaling diagrams.

Core Properties of Filipin III

Filipin III is a 28-membered polyene macrolide lactone.[1] The filipin complex, as a whole, is a mixture of four components: Filipin I, II, III, and IV, with Filipin III being the most abundant at approximately 53%.[2]

| Property | Value | References |

| Molecular Formula | C35H58O11 | [4] |

| Molecular Weight | 654.8 g/mol | [4] |

| Appearance | Pale yellow solid | [5] |

| Solubility | Soluble in DMSO (5 mg/ml), DMF (10 mg/ml), ethanol (2 mg/ml), and methanol. Low solubility in aqueous buffers. | [4][5] |

| Storage | Store at -20°C, protected from light and air. Solutions are unstable and should be used promptly. | [6] |

| Fluorescence | Excitation: 340-380 nm, Emission: 385-470 nm.[6] |

Mechanism of Action

The primary mechanism of action of Filipin III as an antifungal agent is its ability to bind to sterols, predominantly ergosterol, in fungal cell membranes.[5] This interaction disrupts the integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3][5] Unlike some other polyene macrolides, Filipin III does not form discrete ion channels but rather acts as a general membrane disrupter.

In mammalian cells, Filipin III exhibits a high affinity for cholesterol.[7] This property, while contributing to its cytotoxicity and limiting its therapeutic use in humans, makes it an excellent probe for studying cholesterol distribution in cellular membranes.[2][7] The binding of Filipin III to cholesterol can inhibit cellular processes that are dependent on cholesterol-rich microdomains, such as caveolae-mediated endocytosis.[8][9]

Biosynthesis of Filipin III

Filipin III is synthesized by the bacterium Streptomyces filipinensis.[10] The biosynthesis originates from a polyketide synthase (PKS) pathway. The initial product, filipin I, undergoes subsequent hydroxylation steps to yield the final Filipin III molecule. Two alternative biosynthetic routes to Filipin III have been identified.[10]

Visualizing the Biosynthetic Pathway

Caption: Alternative biosynthetic pathways of Filipin III from Filipin I.

Antifungal Activity

Filipin III exhibits broad-spectrum antifungal activity. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various fungal species.

| Fungal Species | Filipin I MIC (µg/mL) | This compound MIC (µg/mL) | 1'-hydroxyfilipin I MIC (µg/mL) | Filipin III MIC (µg/mL) | Amphotericin B MIC (µg/mL) | References |

| Candida albicans | 1.6 | 0.8 | 0.8 | 1.6 | 0.4 | [7] |

| Candida glabrata | >3.2 | 1.6 | 1.6 | >3.2 | 0.8 | [7] |

| Candida krusei | >3.2 | 1.6 | 1.6 | >3.2 | 0.8 | [7] |

| Cryptococcus neoformans | 0.7 | 0.4 | 0.7 | 1.6 | 0.6 | [7] |

| Trichosporon cutaneum | 1.6 | 0.8 | 0.8 | 1.6 | 0.8 | [7] |

| Trichosporon asahii | 1.6 | 0.8 | 0.8 | 1.6 | 0.8 | [7] |

| Aspergillus nidulans | 1.6 | 0.8 | 0.8 | 1.6 | 0.8 | [7] |

| Aspergillus niger | 1.6 | 0.8 | 0.8 | 1.6 | 0.8 | [7] |

| Aspergillus fumigatus | 1.6 | 0.8 | 0.8 | 1.6 | 0.8 | [7] |

| Candida utilis | 0.3 | 0.03 | 0.08 | 0.3 | N/A | [10][11] |

| Saccharomyces cerevisiae | 0.4 | N/A | N/A | 0.4 | N/A | [11] |

Experimental Protocols

Extraction and Purification of Filipin III from Streptomyces filipinensis

This protocol is a generalized procedure based on common methods for extracting polyene macrolides. Optimization may be required.

Materials:

-

Streptomyces filipinensis culture broth

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

Procedure:

-

Extraction:

-

Centrifuge the S. filipinensis culture broth to separate the mycelium from the supernatant.

-

Extract the mycelium and supernatant separately with ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a gradient of solvents (e.g., increasing polarity with a hexane-ethyl acetate or chloroform-methanol gradient) to separate the filipin complex from other metabolites.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing the filipin complex.

-

-

HPLC Purification:

-

Pool the fractions containing the filipin complex and concentrate.

-

Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate the different filipin isomers.

-

Collect the peak corresponding to Filipin III.

-

Confirm the purity of the collected fraction by analytical HPLC and characterize its structure using techniques like mass spectrometry and NMR.[4]

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Materials:

-

96-well microtiter plates

-

Fungal isolates

-

Appropriate broth medium (e.g., RPMI-1640)

-

Filipin III stock solution (dissolved in DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar plate.

-

Prepare a suspension of the fungal colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL.[12][13][14]

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the Filipin III stock solution in the test broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.

-

Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[15]

-

-

MIC Determination:

Staining of Cellular Cholesterol with Filipin III

This protocol is a general guideline for fluorescently labeling unesterified cholesterol in cultured cells.

Materials:

-

Cultured cells on coverslips or in imaging-compatible plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Filipin III stock solution (1-10 mM in DMSO)

-

Fluorescence microscope with appropriate filters (Excitation ~340-380 nm, Emission ~385-470 nm)

Procedure:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of Filipin III at a final concentration of 25-50 µg/mL in PBS.

-

Incubate the fixed cells with the Filipin III working solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Imaging:

Signaling Pathways and Cellular Processes Affected by Filipin III

Inhibition of Caveolae-Mediated Endocytosis

Filipin III's sequestration of cholesterol disrupts the formation and function of caveolae, lipid raft microdomains rich in cholesterol and caveolin proteins. This disruption inhibits the internalization of various molecules and pathogens that utilize this pathway.[8][9][16]

Caption: Filipin III inhibits caveolae-mediated endocytosis by sequestering cholesterol.

Activation of NADPH Oxidase in Plant Cells

In plant cells, the complexation of plasma membrane sterols by Filipin III can trigger signaling responses, including the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[17][18]

Caption: Filipin III-induced sterol complexation activates NADPH oxidase in plant cells.

Conclusion

Filipin III remains a molecule of significant interest to both the pharmaceutical and cell biology research communities. Its potent antifungal activity, coupled with its unique utility as a cholesterol probe, ensures its continued relevance. This guide provides a comprehensive overview of its fundamental properties and applications, offering a valuable resource for professionals in the field. Further research into the nuanced interactions of Filipin III with cellular membranes and its potential for derivatization may yet unlock new therapeutic and diagnostic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Filipin-sensitive caveolae-mediated transport in endothelium: reduced transcytosis, scavenger endocytosis, and capillary permeability of select macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional analysis of filipin tailoring genes from Streptomyces filipinensis reveals alternative routes in filipin III biosynthesis and yields bioactive derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 16. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thomassci.com [thomassci.com]

- 18. Functional regulation of plant NADPH oxidase and its role in signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intrinsic Fluorescence of Filipin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic fluorescence of Filipin III, a polyene macrolide antibiotic widely utilized for the detection and quantification of unesterified cholesterol in biological systems. This document delves into the core principles of its fluorescence, the mechanism of its interaction with cholesterol, and its applications in cellular imaging and drug development. Detailed experimental protocols and data are presented to facilitate its effective use in research settings.

Introduction to Filipin III

Filipin III is the principal and most active component of the filipin complex, a mixture of polyene macrolide antibiotics produced by Streptomyces filipinensis. Its unique ability to specifically bind to 3-β-hydroxysterols, most notably cholesterol, and the consequent alteration of its fluorescent properties, have established it as an invaluable tool for visualizing cholesterol-rich domains within cellular membranes, such as lipid rafts and caveolae.[1][2] This interaction, however, is also responsible for its antifungal activity, as it disrupts membrane integrity, leading to cell lysis.[2]

The Intrinsic Fluorescence of Filipin III

The fluorescence of Filipin III originates from its conjugated pentaene system within the macrolide ring. This region of alternating double and single bonds acts as a chromophore, absorbing light in the ultraviolet range and emitting it in the blue region of the visible spectrum.

Photophysical Properties

The intrinsic fluorescence of Filipin III is characterized by a broad excitation and emission spectrum. While specific values can vary slightly depending on the solvent environment, the generally accepted spectral properties are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | 340-380 nm | [3][4][5] |

| Emission Maximum (λem) | 385-470 nm | [3][4][5] |

| Molar Absorptivity (ε) | Data not consistently available in the reviewed literature | |

| Fluorescence Quantum Yield (Φf) | Specific values for free and bound states are not well-documented in the reviewed literature. | |

| Fluorescence Lifetime (τf) | Specific values for free and bound states are not well-documented in the reviewed literature. |

Note: The quantum yield and fluorescence lifetime of Filipin III, crucial parameters for quantitative fluorescence studies, are not consistently reported in the available scientific literature. Researchers should be aware of this limitation when designing quantitative imaging experiments.

Mechanism of Cholesterol Binding and Fluorescence Alteration

Filipin III binds non-covalently to unesterified cholesterol, with the interaction primarily driven by hydrophobic forces.[6][7] The specificity of this binding is attributed to the interaction between the polyene chain of Filipin III and the hydrophobic tetracyclic ring of cholesterol, as well as a critical hydrogen bond between the hydroxyl group at the C3 position of cholesterol and the Filipin molecule.[2] This is why Filipin III does not bind to esterified cholesterol, where the C3-hydroxyl group is unavailable.[2]

Upon binding to cholesterol, the photophysical properties of Filipin III are altered. While some reports suggest a decrease in fluorescence intensity (quenching), others document a significant enhancement in fluorescence polarization.[4][6][7] The exact mechanism for the change in fluorescence intensity upon binding is not fully elucidated but is thought to be related to conformational changes in the flexible polyene chain upon complexation with the rigid cholesterol molecule, which alters the non-radiative decay pathways of the excited state. The increase in fluorescence polarization is a direct result of the reduced rotational mobility of the Filipin III molecule when it is sequestered within the lipid membrane environment upon binding to cholesterol.[6][7]

Applications in Research and Drug Development

The cholesterol-binding and fluorescent properties of Filipin III have made it a valuable tool in various research areas.

Visualization of Lipid Rafts and Caveolae

Filipin III is extensively used to label cholesterol-rich microdomains in the plasma membrane known as lipid rafts and caveolae.[8] These domains are implicated in a variety of cellular processes, including signal transduction and endocytosis. Staining with Filipin III allows for the visualization of the distribution and dynamics of these structures.

Studying Caveolae-Mediated Endocytosis

Filipin III is not only a marker for cholesterol-rich domains but also an inhibitor of caveolae-mediated endocytosis.[9][10][11][12][13] By binding to cholesterol in caveolae, Filipin III disrupts their structure and function, thereby blocking the uptake of molecules that utilize this pathway.[9][10][11][12][13] This inhibitory property is a powerful tool for dissecting endocytic pathways.

Diagnosis of Lipid Storage Disorders

Filipin III staining is a key diagnostic tool for Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes.[14] In cells from NPC patients, Filipin III staining reveals a characteristic punctate pattern of intense fluorescence corresponding to the cholesterol-laden lysosomes.

High-Throughput Screening in Drug Discovery

The ability to quantify cellular cholesterol content using Filipin III fluorescence has been adapted for high-throughput screening (HTS) assays.[14] These assays are used to identify small molecules that can modulate cholesterol trafficking and metabolism, offering potential therapeutic avenues for lipid-related disorders.

Experimental Protocols

Accurate and reproducible results with Filipin III staining require careful attention to the experimental protocol. Filipin III is light-sensitive and prone to rapid photobleaching, and its solutions are unstable.[15][16]

General Staining Protocol for Cultured Cells

This protocol provides a general workflow for staining unesterified cholesterol in fixed cultured cells.

Reagents and Solutions:

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixation Solution: 3-4% Paraformaldehyde in PBS

-

Quenching Solution: 1.5 mg/mL Glycine in PBS

-

Filipin III Stock Solution: 25 mg/mL in DMSO (store at -20°C, protected from light)[15]

-

Filipin III Working Solution: 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (prepare fresh)[15]

Procedure:

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Washing: Gently rinse the cells three times with PBS.[15]

-

Fixation: Fix the cells with 3% paraformaldehyde for 1 hour at room temperature.[15]

-

Washing: Rinse the cells three times with PBS.[15]

-

Quenching: Incubate the cells with the glycine solution for 10 minutes at room temperature to quench any autofluorescence from the fixative.[15]

-

Staining: Stain the cells with the Filipin III working solution for 2 hours at room temperature in the dark.[15]

-

Washing: Rinse the cells three times with PBS to remove excess stain.[15]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a UV filter set (e.g., excitation 340-380 nm, emission >430 nm).[15] Note: Filipin III photobleaches very rapidly, so it is crucial to minimize light exposure and acquire images promptly.[15][16]

Quantitative Analysis of Filipin III Fluorescence

For quantitative analysis of cellular cholesterol levels, it is essential to maintain consistent staining and imaging parameters across all samples.[17][18]

Key Considerations for Quantification:

-

Standardization: Use a consistent protocol for cell seeding, treatment, fixation, and staining.

-

Controls: Include appropriate positive and negative controls to validate the assay.

-

Image Acquisition: Use identical microscope settings (e.g., lamp intensity, exposure time, camera gain) for all samples. Acquire multiple images from different fields of view for each condition.

-

Image Analysis: Use image analysis software to measure the fluorescence intensity within defined regions of interest (e.g., whole cells or specific subcellular compartments).[17][18] Background correction is crucial for accurate measurements.

Data Summary

The following tables summarize the key quantitative data related to Filipin III.

Table 1: Physicochemical and Spectral Properties of Filipin III

| Property | Value | References |

| Molecular Formula | C35H58O11 | [19] |

| Molecular Weight | 654.83 g/mol | [19] |

| Excitation Maximum (λex) | 340-380 nm | [3][4][5] |

| Emission Maximum (λem) | 385-470 nm | [3][4][5] |

| Solubility | Soluble in DMSO | [4] |

Table 2: Typical Reagent Concentrations for Cellular Staining

| Reagent | Stock Concentration | Working Concentration | References |

| Filipin III | 25 mg/mL in DMSO | 0.05 mg/mL (in PBS/10% FBS) | [15] |

| Paraformaldehyde | N/A | 3-4% (in PBS) | [4][15] |

| Glycine | N/A | 1.5 mg/mL (in PBS) | [15] |

Conclusion

Filipin III remains an indispensable tool for cell biologists and drug discovery scientists studying the distribution and trafficking of cholesterol. Its intrinsic fluorescence, though susceptible to photobleaching, provides a direct and specific method for visualizing unesterified cholesterol in fixed cells. A thorough understanding of its photophysical properties, mechanism of action, and the nuances of its application is paramount for obtaining reliable and meaningful results. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the power of Filipin III in their scientific endeavors.

References

- 1. fluoresceintsa.com [fluoresceintsa.com]

- 2. concanavalin.com [concanavalin.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. glpbio.com [glpbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Fluorescence studies of the binding of the polyene antibiotics filipin 3, amphotericin B, nystatin, and lagosin to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence Studies of the Binding of the Polyene Antibiotics Filipin III, Amphotericin B, Nystatin, and Lagosin to Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Filipin-sensitive caveolae-mediated transport in endothelium: reduced transcytosis, scavenger endocytosis, and capillary permeability of select macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Filipin-sensitive caveolae-mediated transport in endothelium: reduced transcytosis, scavenger endocytosis, and capillary permeability of select macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Filipin-dependent Inhibition of Cholera Toxin: Evidence for Toxin Internalization and Activation through Caveolae-like Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tabaslab.com [tabaslab.com]

- 16. abcam.cn [abcam.cn]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Filipin III | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]

A Technical Guide to Filipin III for the Detection of Unesterified Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Filipin III, a fluorescent polyene antibiotic widely utilized for the detection and quantification of unesterified cholesterol in cellular and tissue samples. This document details the core principles of Filipin III's mechanism of action, provides structured data on its properties, and offers detailed experimental protocols for its application.

Introduction to Filipin III

Filipin III is the predominant and most studied isomer of the filipin complex, a group of polyene macrolide antibiotics isolated from Streptomyces filipinensis.[1][2] Its intrinsic fluorescence and high affinity for unesterified cholesterol make it an invaluable tool in cell biology and disease research.[3][4] Filipin III specifically binds to the 3β-hydroxyl group of sterols, causing a shift in its fluorescence spectrum and allowing for the visualization of unesterified cholesterol distribution within biological membranes.[2][5] It is crucial to note that filipin does not bind to esterified cholesterol, making it specific for the free form of this lipid.[2][6] This specificity is instrumental in studying cholesterol metabolism, trafficking, and the diagnosis of lipid storage disorders such as Niemann-Pick type C (NPC) disease.[7][8][9]

Mechanism of Action

The interaction between Filipin III and unesterified cholesterol is a hydrophobic interaction that leads to the formation of "filipin-cholesterol" complexes within the hydrophobic core of biological membranes.[2][4] This binding event perturbs the membrane structure, which is a key reason why Filipin III is typically used on fixed cells and tissues, as it can disrupt normal cellular processes in live cells.[2][6] The formation of these complexes alters the absorption and fluorescence spectra of Filipin III, providing the basis for its use as a fluorescent probe.[1]

Quantitative Data and Properties

For ease of reference and comparison, the key quantitative properties of Filipin III are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Properties of Filipin III

| Property | Value | References |

| Molecular Weight | ~654.83 g/mol | |

| Formula | C35H58O11 | |

| Excitation Maximum (λex) | 340-380 nm | [1][3] |

| Emission Maximum (λem) | 385-470 nm | [1][3] |

| Purity (HPLC) | ≥90% |

Table 2: Solubility of Filipin III

| Solvent | Maximum Concentration | References |

| Dimethylformamide (DMF) | 10 mg/mL | [10] |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [10] |

| Ethanol | 2 mg/mL | [10] |

| DMSO:PBS (1:4, pH 7.2) | 0.4 mg/mL | [10] |

Table 3: Recommended Working Concentrations

| Application | Concentration Range | References |

| Cell Staining (General) | 1 - 250 µM | [3] |

| Cell Staining (Specific Protocols) | 0.05 mg/mL (in PBS/10% FBS) | [11] |

| 50 µg/mL | [12] | |

| Tissue Staining | 125 µg/mL | [12] |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. The following sections provide established protocols for the use of Filipin III.

Preparation of Filipin III Stock and Working Solutions

Critical Note: Filipin III is light-sensitive and solutions are unstable.[1][3] Prepare fresh working solutions and protect all solutions from light. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]

Stock Solution (1-10 mM):

-

Allow the solid Filipin III to equilibrate to room temperature for at least 20 minutes before opening.[3]

-

Centrifuge the vial to ensure all powder is at the bottom.[3]

-

Under an inert gas atmosphere, dissolve the Filipin III in anhydrous DMSO or ethanol to a final concentration of 1-10 mM.[3]

Working Solution (e.g., 50 µg/mL):

-

Dilute the stock solution in a suitable buffer such as Phosphate Buffered Saline (PBS) to the desired final concentration. For example, to make a 50 µg/mL working solution from a 10 mg/mL stock in DMSO, you would perform a 1:200 dilution.

Staining Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

-

Washing: Gently wash the cells three times with PBS.[11]

-

Fixation: Fix the cells with 3-4% paraformaldehyde in PBS for 20-60 minutes at room temperature.[11][13]

-

Quenching (Optional but Recommended): To quench autofluorescence from the fixative, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[11]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[13]

-

Staining: Incubate the cells with the Filipin III working solution (e.g., 50 µg/mL in PBS) for 30 minutes to 2 hours at room temperature in the dark.[3][11][13]

-

Washing: Wash the cells two to three times with PBS for 5 minutes each.[1][13]

-

Mounting: Mount the coverslips using an aqueous mounting medium.[13]

-

Imaging: Immediately visualize the cells using a fluorescence microscope equipped with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).[1][11] Note: Filipin III photobleaches rapidly, so minimize exposure to the excitation light.[3][11]

Staining Protocol for Frozen Tissue Sections

-

Section Preparation: Air dry the frozen tissue sections at room temperature for 20-30 minutes.[3]

-

Fixation: Immerse the sections in 4% paraformaldehyde for 30 minutes at room temperature.[3]

-

Washing: Carefully wash the sections with PBS three times for 5 minutes each.[3]

-

Staining: Cover the sections with the Filipin III working solution and incubate for 30 minutes to 2 hours at room temperature in the dark.[3]

-

Washing: Wash the sections with PBS two to three times.[3]

-

Mounting: Mount with an aqueous fluorescent sealing agent.[3]

-

Imaging: Proceed with fluorescence microscopy as described for cultured cells.

Visualizations

General Experimental Workflow for Filipin III Staining

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The useful preliminary diagnosis of Niemann-Pick disease type C by filipin test in blood smear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laboratory diagnosis of Niemann-Pick disease type C: the filipin staining test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nnpdf.ca [nnpdf.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tabaslab.com [tabaslab.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Filipin III Staining [bio-protocol.org]

The Versatility of Filipin III: A Technical Guide for Cell Biology, Research, and Drug Development

Abstract

Filipin III, a polyene macrolide antibiotic derived from Streptomyces filipinensis, has transcended its initial application as an antifungal agent to become an indispensable tool in cell biology research and a critical component in the diagnosis of specific lipid storage disorders. This technical guide provides an in-depth overview of the multifaceted applications of Filipin III, with a particular focus on its utility as a fluorescent probe for unesterified cholesterol. We delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to support its use in studying membrane microdomains, diagnosing Niemann-Pick type C disease, and evaluating antifungal efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Filipin III in their work.

Introduction to Filipin III

Filipin III is the principal and most studied component of the filipin complex, a mixture of four structurally related polyene macrolides.[1] Its defining characteristic is its high affinity and specificity for 3-β-hydroxysterols, most notably unesterified cholesterol, a fundamental component of eukaryotic cell membranes.[2][3] This interaction forms the basis of its biological activities and its extensive use in cellular research. When Filipin III binds to cholesterol, it forms a fluorescent complex that can be visualized and quantified, providing a powerful method for probing the distribution and dynamics of cholesterol within cellular membranes.[4]

Key Properties of Filipin III:

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₃₅H₅₈O₁₁ | [5] |

| Molecular Weight | 654.83 g/mol | [5] |

| Excitation Maxima | 340-380 nm | [5] |

| Emission Maxima | 385-470 nm | [5] |

| Solubility | Soluble in DMSO and ethanol. | [6] |

| Storage | Store at -20°C, protected from light. Solutions are sensitive to light and air and should be used promptly. | [6] |

Core Applications in Cell Biology

Fluorescent Staining of Unesterified Cholesterol

The most prominent application of Filipin III is as a specific fluorescent stain for unesterified cholesterol in fixed cells and tissues.[2] It does not bind to esterified cholesterol, allowing for the specific visualization of the free cholesterol pool that is a critical determinant of membrane fluidity and function.[2][3] The binding of Filipin III to cholesterol induces a change in its fluorescence properties, which can be detected using fluorescence microscopy.[4]

Mechanism of Action: Filipin III integrates into the lipid bilayer and complexes with cholesterol, causing a disruption of the membrane structure.[3] This interaction leads to the formation of aggregates that can be visualized as distinct fluorescent puncta.[6]

Investigating Lipid Rafts and Membrane Trafficking

Filipin III is a valuable tool for studying lipid rafts, which are dynamic, cholesterol- and sphingolipid-enriched microdomains within the plasma membrane that play crucial roles in signal transduction and membrane trafficking.[1] By specifically binding to the cholesterol within these rafts, Filipin III can be used to visualize their distribution and investigate their role in various cellular processes. However, it is important to note that because Filipin III perturbs membrane structure, it is primarily used in fixed cells for these studies.[2]

Diagnostic Tool for Niemann-Pick Type C Disease

Niemann-Pick type C (NPC) disease is a rare, autosomal recessive lysosomal storage disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes.[7][8] The "filipin test," which involves staining cultured fibroblasts from patients with Filipin III, is a classic diagnostic method for NPC.[7] In NPC cells, a characteristic perinuclear accumulation of intense filipin fluorescence is observed, reflecting the buildup of cholesterol in the lysosomal compartment.[9] This qualitative and semi-quantitative analysis of filipin staining patterns remains a valuable tool for diagnosing and studying the pathophysiology of NPC.[7][8]

Antifungal Agent

As a polyene macrolide antibiotic, Filipin III exhibits broad-spectrum antifungal activity.[10] Its mechanism of action involves binding to ergosterol, the primary sterol in fungal cell membranes, leading to membrane disruption, increased permeability, and ultimately cell death.[3][11]

Antifungal Activity of Filipin III and its Derivatives:

| Fungal Species | Filipin III MIC (µg/mL) | Filipin II MIC (µg/mL) | 1'-hydroxyfilipin I MIC (µg/mL) | Filipin I MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | >5.6 | 1.4 | 2.8 | >5.6 | 0.7 |

| Candida glabrata | >5.6 | 1.4 | 2.8 | >5.6 | 0.7 |

| Candida krusei | >5.6 | 1.4 | 2.8 | >5.6 | 0.7 |

| Cryptococcus neoformans | 1.4 | 0.7 | 0.7 | 0.7 | 0.35 |

| Trichosporon cutaneum | 2.8 | 1.4 | 2.8 | 5.6 | 1.4 |

| Trichosporon asahii | 2.8 | 1.4 | 2.8 | 5.6 | 1.4 |

| Aspergillus nidulans | 5.6 | 2.8 | 5.6 | >5.6 | 1.4 |

| Aspergillus niger | 5.6 | 2.8 | 5.6 | >5.6 | 1.4 |

| Aspergillus fumigatus | 5.6 | 2.8 | 5.6 | >5.6 | 1.4 |

| Data adapted from a study on Filipin derivatives.[10] |

Experimental Protocols

Preparation of Filipin III Stock and Working Solutions

Stock Solution (1-10 mM):

-

Allow the solid Filipin III to equilibrate to room temperature for at least 20 minutes.

-

Centrifuge the vial briefly to collect the powder at the bottom.

-

Under sterile conditions, dissolve the Filipin III in anhydrous DMSO or ethanol to a final concentration of 1-10 mM.[6]

-

Crucially, protect the solution from light and air. It is highly recommended to aliquot the stock solution into small, single-use volumes, purge with an inert gas (e.g., argon or nitrogen), and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

Working Solution (1-250 µM or 50 µg/mL):

-

Dilute the stock solution with a suitable buffer such as PBS, HBSS, or other physiological buffers to the desired working concentration.[6][12] The optimal concentration may vary depending on the cell type and experimental design.

-

Prepare the working solution fresh before each experiment.

Filipin III Staining of Cultured Cells

-

Cell Culture: Plate cells on coverslips or in imaging-compatible plates and culture under standard conditions.

-

Fixation:

-

Wash the cells 2-3 times with PBS.

-

Fix the cells with 3-4% paraformaldehyde in PBS for 15-60 minutes at room temperature.[6] Avoid using organic solvents like methanol for fixation as they can extract membrane cholesterol.

-

-

Quenching (Optional but Recommended):

-

Wash the cells 3 times with PBS.

-

Incubate with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted paraformaldehyde.

-

-

Staining:

-

Washing:

-

Wash the cells 2-3 times with PBS to remove unbound filipin and reduce background fluorescence.

-

-

Imaging:

-

Mount the coverslips with an aqueous mounting medium.

-

Image immediately using a fluorescence microscope equipped with a UV filter set (Excitation: 340-380 nm; Emission: 385-470 nm).[5] Filipin photobleaches rapidly, so minimize light exposure.

-

Filipin III Staining of Tissue Sections (Frozen)

-

Section Preparation: Air-dry frozen tissue sections at room temperature for 20-30 minutes.

-

Fixation: Immerse the sections in 4% paraformaldehyde in PBS for 30 minutes at room temperature.

-

Washing: Wash the sections 3 times with PBS for 5 minutes each.

-

Staining:

-

Apply the Filipin III working solution to completely cover the tissue section.

-

Incubate for 30 minutes to 2 hours at room temperature in the dark.

-

-

Washing: Wash the sections 2-3 times with PBS.

-

Mounting and Imaging: Mount with an aqueous mounting medium and image immediately as described for cultured cells.

Visualizations of Workflows and Pathways

Caption: A generalized experimental workflow for staining cells or tissues with Filipin III.

Caption: The role of Filipin III staining in the diagnostic pathway for Niemann-Pick type C disease.

Caption: Simplified signaling pathway of Filipin III's antifungal action.

Data Presentation and Interpretation

Semi-Quantitative Fluorescence Analysis in Niemann-Pick Type C Cells:

| Cell Line | Condition | Relative Filipin Fluorescence Intensity (Arbitrary Units) | Reference |

| CHO (Wild-Type) | Control | Baseline | [9] |

| CHO (NPC1-mutant) | Untreated | Significantly Increased (concentrated in perinuclear region) | [9] |

| Human Fibroblasts (Healthy) | Control | Low, diffuse staining | [7] |

| Human Fibroblasts (NPC1) | Untreated | High, punctate perinuclear staining | [7] |

Interpreting Filipin Staining:

-

Healthy Cells: Typically show a diffuse fluorescence pattern, primarily at the plasma membrane, with low intracellular signal.

-

NPC Cells: Exhibit a characteristic bright, punctate fluorescence that is concentrated in the perinuclear region, corresponding to the accumulation of cholesterol in late endosomes and lysosomes.[7][9]

-

Lipid Raft Studies: In fixed cells, clusters of more intense filipin staining on the plasma membrane can indicate the presence of cholesterol-rich lipid rafts.

Limitations and Considerations

-

Photobleaching: Filipin is highly susceptible to photobleaching, which necessitates rapid image acquisition and minimal exposure to excitation light.

-

Membrane Perturbation: The binding of filipin to cholesterol disrupts the membrane architecture, which is why it is not suitable for live-cell imaging of dynamic cholesterol processes.[2]

-

Semi-Quantitative Nature: While filipin staining is excellent for visualizing cholesterol distribution, it is primarily a semi-quantitative method. For precise quantification of cholesterol levels, it should be complemented with biochemical assays.

-

Toxicity: As an antibiotic, Filipin III can be toxic to live cells, further limiting its use in dynamic studies.[4]

Conclusion

Filipin III remains a cornerstone in the toolkit of cell biologists and researchers in related fields. Its ability to specifically label unesterified cholesterol provides an invaluable window into the complex world of membrane biology, lipid-related diseases, and host-pathogen interactions. By understanding its mechanisms, adhering to optimized protocols, and being mindful of its limitations, researchers can continue to leverage Filipin III to generate significant insights into cellular function and disease. This guide serves as a comprehensive resource to facilitate the effective application of this versatile molecule in a variety of research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Filipin III | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Laboratory diagnosis of Niemann-Pick disease type C: the filipin staining test. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Filipin III Staining of Unesterified Cholesterol in Cultured Cells

Introduction

Filipin III is a fluorescent polyene macrolide antibiotic isolated from Streptomyces filipinensis. It is a valuable tool for researchers and drug development professionals for the detection and quantification of unesterified cholesterol in cultured cells. Filipin III binds specifically to unesterified cholesterol, but not to esterified forms, allowing for the visualization of free cholesterol distribution within cellular membranes.[1] This interaction leads to a change in the fluorescence spectra of Filipin III, which can be detected using fluorescence microscopy.[2][3] These application notes provide a detailed protocol for staining cultured cells with Filipin III to analyze the localization and levels of unesterified cholesterol.

Principle of the Assay

The assay is based on the specific binding of Filipin III to unesterified cholesterol in cellular membranes. This binding event alters the fluorescence properties of Filipin III, which can be visualized using a fluorescence microscope with ultraviolet (UV) excitation. The typical excitation range for the Filipin III-cholesterol complex is 340-380 nm, and the emission is observed between 385-470 nm.[2][3][4] The intensity of the fluorescence signal can be used to semi-quantitatively assess the amount of unesterified cholesterol in different cellular compartments. It is important to note that Filipin III staining is performed on fixed cells, as it can disrupt the cell membrane in living cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Filipin III staining protocol, derived from various sources to provide a comprehensive guide for experimental setup.

| Parameter | Recommended Range/Value | Notes | Source(s) |

| Filipin III Stock Solution | 1-10 mg/mL | Dissolve in DMSO or 100% ethanol. Aliquot and store at -20°C or -80°C, protected from light and moisture.[5][6] | [5][6] |

| Filipin III Working Solution | 0.05 - 0.25 mg/mL | Dilute the stock solution in a suitable buffer such as PBS or PBS with 10% Fetal Bovine Serum (FBS). Prepare fresh before use.[7][8] | [7][8] |

| Cell Fixation | 3-4% Paraformaldehyde (PFA) in PBS | 10 - 60 minutes at room temperature.[7][8][9] | [7][8][9] |

| Quenching Agent (optional) | 1.5 mg/mL Glycine in PBS | 10 minutes at room temperature to quench residual PFA.[7][8] | [7][8] |

| Staining Incubation Time | 30 - 120 minutes | At room temperature in the dark.[2][3][5][7] | [2][3][5][7] |

| Excitation Wavelength | 340 - 380 nm | [2][3][4][7] | |

| Emission Wavelength | 385 - 470 nm | [2][3][4][7] |

Experimental Protocol

This protocol provides a step-by-step guide for staining cultured cells with Filipin III.

Materials:

-

Cultured cells grown on coverslips or in imaging plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 3-4% in PBS (prepare fresh)

-

Glycine, 1.5 mg/mL in PBS (optional)

-

Filipin III complex

-

Dimethyl sulfoxide (DMSO) or 100% Ethanol

-

Fetal Bovine Serum (FBS) (optional, for working solution)

-

Mounting medium (aqueous-based, without DAPI if co-staining is not desired)

-

Fluorescence microscope with a UV filter set

Procedure:

-

Preparation of Filipin III Stock Solution:

-

Cell Culture and Preparation:

-